4'-O-Benzyloxy(3S,4S)-Ezetimibe
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Overview
Description
4’-O-Benzyloxy(3S,4S)-Ezetimibe is a synthetic derivative of Ezetimibe, a medication used to lower cholesterol levels in the blood. This compound is characterized by the presence of a benzyloxy group at the 4’ position and specific stereochemistry at the 3S and 4S positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyloxy(3S,4S)-Ezetimibe typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dichloromethane and methanol. Reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4’-O-Benzyloxy(3S,4S)-Ezetimibe can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4’-O-Benzyloxy(3S,4S)-Ezetimibe has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in lowering cholesterol levels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-O-Benzyloxy(3S,4S)-Ezetimibe involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound may inhibit the absorption of cholesterol in the intestines, leading to lower blood cholesterol levels. Key pathways involved include the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, used to lower cholesterol levels.
4’-O-Benzyloxy(3R,4R)-Ezetimibe: A stereoisomer with different biological activity.
4’-O-Methoxy(3S,4S)-Ezetimibe: A derivative with a methoxy group instead of a benzyloxy group.
Uniqueness
4’-O-Benzyloxy(3S,4S)-Ezetimibe is unique due to its specific stereochemistry and the presence of the benzyloxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVFYMGVLFXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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